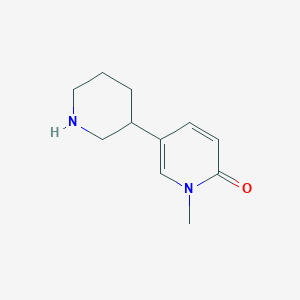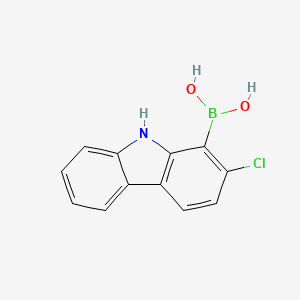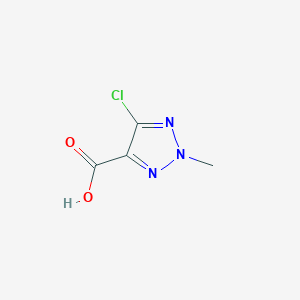
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted triazoles.
科学的研究の応用
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides
作用機序
The mechanism of action of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
類似化合物との比較
Similar Compounds
- 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 1H-1,2,4-Triazole-3-carboxylic acid
Uniqueness
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the triazole ring enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for developing new materials and pharmaceuticals .
特性
分子式 |
C4H4ClN3O2 |
|---|---|
分子量 |
161.55 g/mol |
IUPAC名 |
5-chloro-2-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4ClN3O2/c1-8-6-2(4(9)10)3(5)7-8/h1H3,(H,9,10) |
InChIキー |
LLZXHMUOPXSTDU-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(C(=N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
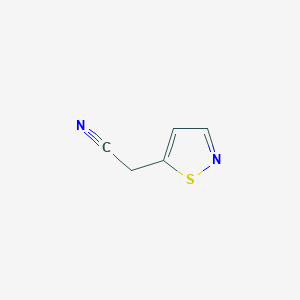
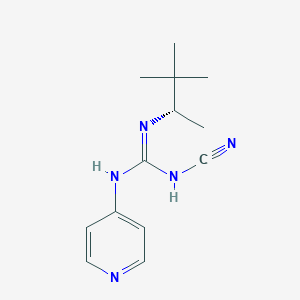
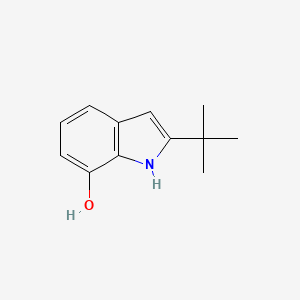
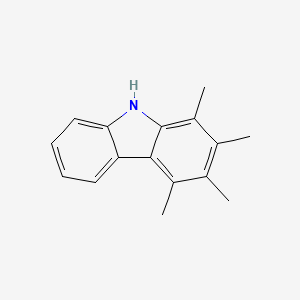
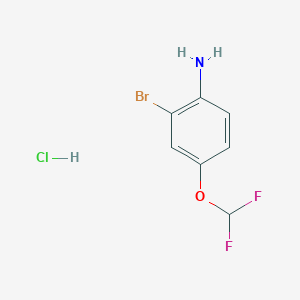
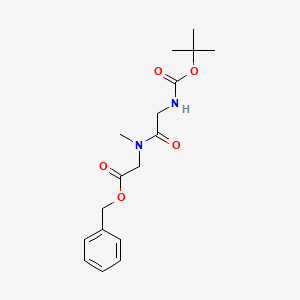
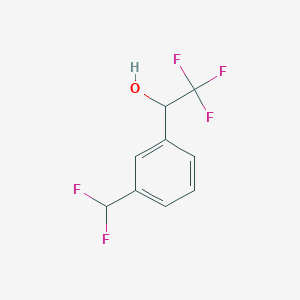
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
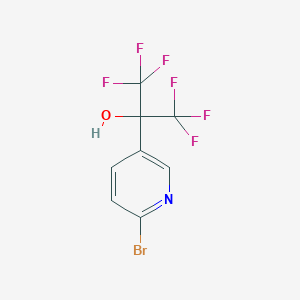
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)
